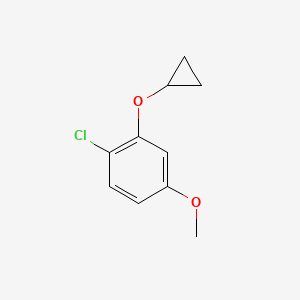
2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one
説明
Synthesis Analysis
The synthesis of similar compounds involves the use of alkylating agents such as 4-chloro-1-butanol, which may be generated during the synthesis of active pharmaceutical ingredients (APIs) . The synthesis often employs techniques like gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) for trace-level detection .科学的研究の応用
Pharmacological Research
In pharmacology, this compound’s piperidine moiety is of particular interest due to its presence in various pharmaceuticals. Piperidine derivatives are known for their biological activity and are used in more than twenty classes of drugs . The compound’s structure could be exploited in the design of new therapeutic agents, potentially acting on the central nervous system or as part of cardiovascular drugs.
Organic Synthesis
“2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one” serves as a versatile intermediate in organic synthesis. Its chloro and keto functional groups make it a suitable candidate for further chemical modifications, such as substitutions or condensation reactions, which can lead to the synthesis of complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to synthesize analogs of known drugs or to create novel compounds with potential therapeutic benefits. Its structural features allow for the introduction of additional pharmacophores, which can enhance drug-receptor interactions and improve efficacy.
Biochemistry
Biochemically, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that recognize piperidine substrates. It may also serve as a starting material for the synthesis of biochemical probes or fluorescent tags for imaging purposes .
Chemical Engineering
From a chemical engineering perspective, the compound’s properties, such as melting point and solubility, can be analyzed to optimize its use in large-scale synthesis processes. Its stability under various conditions is also crucial for developing industrial production methods .
Materials Science
Lastly, in materials science, the compound could contribute to the development of new materials with unique properties. For instance, its incorporation into polymers might result in materials with altered mechanical strength or thermal stability, potentially useful in various applications from construction to electronics .
特性
IUPAC Name |
2-chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-5-3-7(12)4-6-11/h7-8,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDDMWQRRNVMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1490745.png)



![[1-(Azetidin-3-yl)piperidin-4-yl]methanol](/img/structure/B1490752.png)


![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B1490759.png)

![[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490763.png)